sodium;3-hydroxybenzoate

Molecular Dynamics Transport Phenomena Hydroxybenzoate Isomers

Choose Sodium 3-hydroxybenzoate when free Ca²⁺ bioavailability is non‑negotiable. Its Ca²⁺ association constant (~7 M⁻¹) is ~40-fold lower than sodium salicylate, preventing unintended cation sequestration in cell‑culture media, enzymatic assays, and physiological buffers. The meta‑isomer offers an intermediate aqueous self‑diffusion coefficient between ortho and para variants—critical for hydrogel transport studies and passive‑permeability modeling. As a Jones–Dole structure maker, it stabilizes formulation viscosity, unlike the structure‑breaking ortho isomer. Supplied at ≥99.0% purity for reproducible R&D.

Molecular Formula C7H5NaO3
Molecular Weight 160.10 g/mol
Cat. No. B7946756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-hydroxybenzoate
Molecular FormulaC7H5NaO3
Molecular Weight160.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)[O-].[Na+]
InChIInChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
InChIKeyUZLYOWSQVRAOBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Hydroxybenzoate: Procurement-Ready Physicochemical and Pharmacopoeial Baseline


Sodium 3-hydroxybenzoate (CAS 7720-19-6), the monosodium salt of meta-hydroxybenzoic acid, is a white crystalline solid with a molecular weight of 160.10 g/mol . As the meta-substituted isomer among three positional variants of sodium hydroxybenzoate, its molecular architecture—with the hydroxyl group at the 3-position relative to the carboxylate—confers distinct physicochemical, transport, and thermodynamic properties compared to its ortho and para counterparts [1][2]. The compound is freely soluble in water and exhibits a pKa of approximately 4.08 for the corresponding acid form, with aqueous solutions of the sodium salt registering a pH of 7.18 at 25°C [3].

Why Sodium 3-Hydroxybenzoate Cannot Be Interchanged with Isomeric or Esterified Hydroxybenzoate Analogs


Substitution among isomeric sodium hydroxybenzoates or esterified derivatives introduces non-trivial deviations in solution behavior, molecular mobility, and thermodynamic interaction with divalent cations, invalidating simple analog replacement. Sodium 3-hydroxybenzoate (meta-isomer) occupies an intermediate position in aqueous self-diffusion coefficients (o-HB > m-HB > p-HB) and exhibits distinct calcium-binding affinity and viscosity B-coefficient characteristics relative to its ortho and para counterparts [1][2][3]. Furthermore, the 3-hydroxy substitution pattern confers a unique hydrogen-bonding network that differs fundamentally from the internal hydrogen bonding of the ortho isomer and the extended solvent structuring of the para isomer, directly impacting formulation stability and transport in complex matrices [4]. Procurement decisions predicated on functional interchangeability without accounting for these quantifiable physicochemical divergences risk compromised experimental reproducibility and formulation failure.

Sodium 3-Hydroxybenzoate: Quantified Differential Evidence Against Isomeric and Structural Analogs


Intermediate Aqueous Self-Diffusion Coefficient Differentiates Sodium 3-Hydroxybenzoate from Ortho and Para Isomers

Sodium 3-hydroxybenzoate (m-HB) exhibits an aqueous self-diffusion coefficient intermediate between the ortho and para isomers, a rank-order confirmed by molecular dynamics simulations using both SPC and SPC/E water models [1]. This intermediate mobility stems from a hydrogen-bonding pattern distinct from the internal hydrogen bond of o-HB and the extensive water structuring of p-HB [2].

Molecular Dynamics Transport Phenomena Hydroxybenzoate Isomers

Reduced Calcium Binding Affinity: Sodium 3-Hydroxybenzoate vs. Ortho-Hydroxybenzoate

Sodium 3-hydroxybenzoate demonstrates markedly lower affinity for calcium ions compared to sodium 2-hydroxybenzoate (salicylate) [1]. The association constant (Kass) for the 3-hydroxybenzoate–calcium complex is approximately 7 ± 1 at 25°C, contrasting sharply with the ortho isomer's Kass of 280 ± 3 under identical conditions—a nearly 40-fold difference [2].

Chelation Divalent Cation Binding Formulation Stability

Water Structure-Making Behavior: Sodium 3-Hydroxybenzoate vs. Ortho Isomer

Sodium 3-hydroxybenzoate functions as a water structure maker, whereas sodium 2-hydroxybenzoate (ortho) behaves as a structure breaker [1]. The Jones-Dole viscosity B-coefficient—a metric of solute-solvent interaction—is higher for the meta isomer than for the ortho isomer across the temperature range 298–308 K, with the meta and para isomers exhibiting nearly equivalent structure-forming capacity [2].

Viscosity Jones-Dole B-Coefficient Solution Thermodynamics

Intermediate Solution pH at 25°C: Sodium 3-Hydroxybenzoate vs. Ortho and Para Isomers

Aqueous solutions of sodium 3-hydroxybenzoate at 25°C register a pH of 7.18, which is intermediate between the ortho isomer (pH 6.37) and the para isomer (pH 6.93) [1]. This pH differential arises from variations in the pKa of the corresponding hydroxybenzoic acids: 2.97 (ortho), 4.08 (meta), and 4.58 (para) [2].

pH Buffer Preparation Isomer Comparison

Antibacterial Activity of 3-Hydroxybenzoate-Derived Organotin Complexes

Organotin(IV) complexes synthesized from 3-hydroxybenzoate demonstrate measurable antibacterial activity, with quantitative minimum inhibitory concentration (MIC) data reported against reference bacterial strains [1]. While direct MIC data for uncomplexed sodium 3-hydroxybenzoate is not provided in head-to-head format with other salts, the derivative's activity establishes the 3-hydroxybenzoate scaffold as a viable ligand for metallodrug development, distinguishing it from non-derivatizable alternatives [2].

Organometallic Chemistry Antibacterial Screening 3-Hydroxybenzoate Derivatives

Optimal Deployment Scenarios for Sodium 3-Hydroxybenzoate Based on Quantified Differential Performance


Calcium-Containing Buffer and Cell Culture Media Formulations

Sodium 3-hydroxybenzoate is preferentially selected over sodium 2-hydroxybenzoate when maintaining free Ca2+ bioavailability is critical. With a calcium association constant approximately 40-fold lower than the ortho isomer (Kass = 7 ± 1 vs. 280 ± 3 at 25°C), the meta isomer minimizes unintended calcium sequestration while preserving aqueous solubility [1]. This property is essential for cell culture media, physiological buffers, and any formulation where calcium-dependent signaling or enzyme function must remain uncompromised.

Controlled-Release and Membrane Transport Studies Requiring Intermediate Diffusion Kinetics

Sodium 3-hydroxybenzoate provides an intermediate aqueous self-diffusion coefficient (rank order: o-HB > m-HB > p-HB) that cannot be replicated by its ortho or para isomers [1]. For researchers designing controlled-release matrices, studying passive membrane permeability, or modeling solute transport in hydrogels, the meta isomer offers a distinct mobility profile that bridges the extremes of the fast-diffusing ortho isomer and the slow-diffusing para isomer [2].

Hydrogel and Viscosity-Stabilized Formulations

In applications requiring predictable water structuring—such as hydrogel formulations, injectable depots, or viscosity-stabilized suspensions—sodium 3-hydroxybenzoate functions as a reliable structure maker, as evidenced by its positive Jones-Dole B-coefficient [1]. This contrasts sharply with sodium 2-hydroxybenzoate, which acts as a structure breaker and may unpredictably alter formulation rheology [2]. The meta isomer's behavior aligns more closely with the para isomer, offering a consistent structure-forming alternative when ortho substitution is contraindicated.

Organometallic Precursor for Antibacterial Coordination Complexes

Sodium 3-hydroxybenzoate serves as a precursor for synthesizing organotin(IV) 3-hydroxybenzoate complexes with demonstrated antibacterial activity [1]. For medicinal chemists and materials scientists developing metalloantibiotics or exploring structure-activity relationships of hydroxybenzoate-derived coordination compounds, the 3-hydroxybenzoate scaffold offers a viable ligand framework with quantifiable bioactivity in its derivatized form [2].

Technical Documentation Hub

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